molecular formula C10H16O3 B1250829 2-Hydroxy-4-isopropenylcyclohexanecarboxylic acid

2-Hydroxy-4-isopropenylcyclohexanecarboxylic acid

Cat. No. B1250829
M. Wt: 184.23 g/mol
InChI Key: MYINPIFJBYJQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-4-isopropenylcyclohexanecarboxylic acid is a hydroxy monocarboxylic acid. It derives from a cyclohexanecarboxylic acid.

Scientific Research Applications

Environmental Applications

Plasticizer Exposure Assessment
2-Hydroxy-4-isopropenylcyclohexanecarboxylic acid, as a component of the complex mixture used in the production of plasticizers like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), has been studied for its environmental exposure effects. Urinary concentrations of oxidative metabolites of DINCH have been measured, suggesting the potential use of these metabolites as DINCH exposure biomarkers for environmental exposure assessment (Silva et al., 2013).

Industrial and Synthetic Chemistry Applications

Synthesis of Analogs and Derivatives
The compound has been used in the synthesis of enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, serving as analogs of 3-hydroxyproline. This synthesis is crucial for producing valuable ketones that serve as precursors for biologically active compounds like (−)- and (+)-epibatidine (Avenoza et al., 2002).

Methodological Advances in Synthesis
Research has explored methods for the regio- and diastereoselective synthesis of hydroxylated 2-aminocyclohexanecarboxylic acids. These methods are important for the preparation of isomers of 2-amino-4-hydroxycyclohexanecarboxylic acid and 2-amino-5-hydroxycyclohexanecarboxylic acid in good yields, which are crucial for various synthetic applications (Fülöp et al., 2005).

Biological and Biotechnological Research

Biosynthesis and Bioplastics Production
The compound has been investigated in the context of biosynthesis, particularly in the conversion of methane to 4-hydroxybutyrate and P(3-hydroxybutyrate-co-4-hydroxybutyrate), serving as precursors for industrial applications like 1,4-butanediol and bioplastics production. This research offers insights into the biosynthetic pathways and engineering strategies for the production of polyhydroxyalkanoates and their monomers from methane (Thu Ha Thi Nguyen & Lee, 2021).

properties

Product Name

2-Hydroxy-4-isopropenylcyclohexanecarboxylic acid

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

2-hydroxy-4-prop-1-en-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h7-9,11H,1,3-5H2,2H3,(H,12,13)

InChI Key

MYINPIFJBYJQKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC(C(C1)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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